2-(Difluoromethyl)-1-benzothiophene-6-carboxylic acid

Descripción

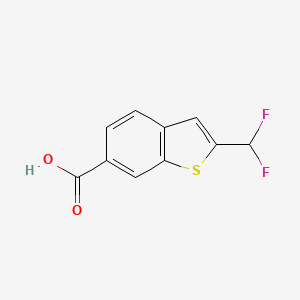

2-(Difluoromethyl)-1-benzothiophene-6-carboxylic acid is a fluorinated heterocyclic compound featuring a benzothiophene core substituted with a difluoromethyl (-CF₂H) group at position 2 and a carboxylic acid (-COOH) at position 4. The benzothiophene scaffold, a fusion of benzene and thiophene rings, is pharmacologically significant due to its aromaticity and ability to engage in π-π stacking interactions with biological targets. The difluoromethyl group introduces unique electronic and steric effects: fluorine’s high electronegativity enhances metabolic stability by resisting oxidative degradation, while the -CF₂H group balances lipophilicity and polarity, optimizing bioavailability. The carboxylic acid moiety contributes to solubility in aqueous environments and enables hydrogen bonding with target proteins, a critical feature for drug-receptor interactions. This compound’s structural attributes make it a candidate for therapeutic applications, particularly in enzyme inhibition (e.g., kinase inhibitors) or receptor modulation, where fluorinated aromatic systems are increasingly prioritized in drug design.

Propiedades

IUPAC Name |

2-(difluoromethyl)-1-benzothiophene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O2S/c11-9(12)8-3-5-1-2-6(10(13)14)4-7(5)15-8/h1-4,9H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXNVVHFSPTGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC(=C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-1-benzothiophene-6-carboxylic acid typically involves the introduction of the difluoromethyl group into the benzothiophene ring. One common method is the difluoromethylation of benzothiophene derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or silver, and it often requires specific ligands to stabilize the difluorocarbene intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of non-ozone depleting difluorocarbene reagents is preferred to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-(Difluoromethyl)-1-benzothiophene-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the difluoromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield benzothiophene-6-carboxylic acid derivatives, while reduction can produce benzothiophene-6-methanol .

Aplicaciones Científicas De Investigación

2-(Difluoromethyl)-1-benzothiophene-6-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable probe for studying biological processes.

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethyl)-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparación Con Compuestos Similares

6-Methylbenzo[b]thiophene-2-carboxylic Acid (CAS 1467-86-3)

- Structure : Benzothiophene with a methyl (-CH₃) at position 6 and carboxylic acid at position 2.

- Metabolic Stability: C-H bonds in methyl are more susceptible to oxidative metabolism than C-F bonds in -CF₂H, leading to shorter half-lives. Lipophilicity: Methyl increases lipophilicity (logP ~2.1 estimated) but less than -CF₂H, which may enhance membrane permeability in the difluoromethyl derivative.

3-Chloro-6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid

- Structure : Benzothiophene with -CF₃ at position 6 and -Cl at position 3.

- The chlorine at position 3 adds another electronegative center, possibly enhancing dipole interactions. Acidity: The trifluoromethyl group’s stronger electron-withdrawing effect could further acidify the carboxylic acid (pKa ~2.5–3.0) compared to -CF₂H (pKa ~3.0–3.5).

6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic Acid (CAS 150368-36-8)

Actividad Biológica

2-(Difluoromethyl)-1-benzothiophene-6-carboxylic acid is a compound belonging to the benzothiophene family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiophene core with a difluoromethyl group and a carboxylic acid functional group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may play a role in various biochemical pathways.

- DNA Intercalation : Similar to other benzothiophene derivatives, it may intercalate into DNA, disrupting replication and transcription processes, thereby exhibiting anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves:

- Inducing apoptosis in cancer cells.

- Disrupting cell cycle progression.

A comparative analysis of its efficacy against different cancer cell lines is presented in Table 1.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 10 | DNA intercalation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The minimum inhibitory concentrations (MIC) against selected pathogens are summarized in Table 2.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Bactericidal |

| Escherichia coli | 16 | Bacteriostatic |

| Candida albicans | 32 | Fungicidal |

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiophene derivatives, including this compound. Notable findings include:

- Study on Anticancer Properties : A study demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer by inducing apoptosis through caspase activation .

- Antimicrobial Efficacy Study : Another investigation reported that the compound exhibited strong antimicrobial activity against drug-resistant strains of bacteria, suggesting its potential use in treating infections caused by resistant pathogens .

Q & A

Q. What are the key considerations in synthesizing 2-(difluoromethyl)-1-benzothiophene-6-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves constructing the benzothiophene core followed by introducing the difluoromethyl group. For example, bromination at the 6-position of 1-benzothiophene derivatives allows carboxylation via palladium-catalyzed carbonylation. The difluoromethyl group can be introduced via nucleophilic substitution using difluoromethylating agents (e.g., ClCFH) under basic conditions. Purity optimization requires rigorous purification via recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (e.g., silica gel with ethyl acetate/hexane). Monitoring by NMR (to confirm difluoromethyl incorporation) and HPLC (for purity assessment) is critical .

Q. How should researchers characterize the structural conformation of this compound, particularly the stereoelectronic effects of the difluoromethyl group?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving molecular conformation. Computational methods (DFT calculations) can predict the impact of the difluoromethyl group on electron density distribution. NMR can reveal through-space coupling between fluorine atoms and adjacent protons, providing insights into conformational rigidity. Comparative analysis with non-fluorinated analogs (e.g., methyl or trifluoromethyl derivatives) helps isolate stereoelectronic effects .

Q. What experimental protocols are recommended for evaluating the compound’s solubility and stability under physiological conditions?

- Methodological Answer : Solubility can be assessed via shake-flask methods in buffers (pH 1.2–7.4) and simulated biological fluids. Stability studies should include:

- Thermal stability : TGA/DSC analysis under nitrogen.

- Photostability : Exposure to UV/visible light (ICH Q1B guidelines).

- Hydrolytic stability : Incubation in aqueous buffers at 37°C, monitored by HPLC.

The difluoromethyl group’s electron-withdrawing effects may enhance hydrolytic resistance compared to methyl analogs but reduce solubility in polar solvents .

Advanced Research Questions

Q. How can researchers investigate the role of the difluoromethyl group in target binding using docking studies?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) should incorporate fluorine-specific parameters (e.g., partial charge adjustments for C–F bonds). Comparative docking with non-fluorinated analogs identifies fluorine-specific interactions (e.g., dipole-dipole interactions with backbone amides). MD simulations (AMBER/CHARMM) over 100+ ns trajectories can assess conformational stability. Validation via isothermal titration calorimetry (ITC) quantifies binding affinity changes induced by fluorination .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or metabolic interference. Steps include:

- Assay standardization : Use consistent buffer systems (e.g., PBS vs. HEPES).

- Metabolite screening : LC-MS/MS to identify degradation products or active metabolites.

- Off-target profiling : Kinase/GPCR panels to rule out secondary interactions.

Cross-referencing with fluorinated analogs (e.g., trifluoromethyl derivatives) helps differentiate fluorine-specific effects from scaffold-related activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific therapeutic targets?

- Methodological Answer : SAR should focus on:

- Core modifications : Replace benzothiophene with benzofuran or indole to assess ring flexibility.

- Substituent effects : Vary substituents at the 2- and 6-positions (e.g., Cl, CF, OCH).

- Bioisosteric replacement : Swap the carboxylic acid with tetrazole or sulfonamide groups.

High-throughput screening (HTS) in target-specific assays (e.g., enzyme inhibition, cell viability) paired with QSAR modeling identifies critical physicochemical parameters (e.g., logP, polar surface area) .

Q. What are the challenges in studying the metabolic pathways of this compound, and how can they be addressed?

- Methodological Answer : The difluoromethyl group may undergo oxidative defluorination or conjugation. Strategies include:

- In vitro metabolism : Liver microsomes/S9 fractions with NADPH cofactors, analyzed via LC-HRMS.

- Isotope labeling : / labeling tracks metabolic cleavage sites.

- CYP450 inhibition assays : Identify enzymes responsible for metabolism (e.g., CYP3A4/2D6).

Fluorine’s electronegativity may slow oxidative metabolism, requiring longer incubation times in stability assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported inhibitory activity against Complex II enzymes?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., substrate concentration, pH) or enzyme isoforms. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.